7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as difluoromethoxy, methoxy, ethoxy, sulfanyl, and trifluoromethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the various substituents through a series of reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(methoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(methyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(methyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- 7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of difluoromethoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18F5N3O4S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18F5N3O4S/c1-3-35-16-7-5-4-6-15(16)32-20-19(21(33)31-23(32)37)13(24(27,28)29)11-14(30-20)12-8-9-17(36-22(25)26)18(10-12)34-2/h4-11,22H,3H2,1-2H3,(H,31,33,37) |
InChI Key |
IUECWMCWHNQBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)OC(F)F)OC)C(F)(F)F)C(=O)NC2=S |
Origin of Product |
United States |
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